Cas no 3682-02-8 (Isohemiphloin)

Isohemiphloin structure
Isohemiphloin structure
商品名:Isohemiphloin
CAS番号:3682-02-8
MF:C21H22O10
メガワット:434.39338
CID:837452
PubChem ID:42607891

Isohemiphloin 化学的及び物理的性質

名前と識別子

    • Isohemiphloin
    • 4H-1-Benzopyran-4-one,8-a-Dglucopyranosyl- 2,3-dihydro-5,7-dihydroxy-2- (4-hydroxyphenyl)-,(2S)-
    • (1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo- 3,4-dihydro-2H-chromen-8-yl]-D-glucitol
    • (S)-8-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone
    • 8-Glucopyranosyl-4'
    • [ "8-Glucopyranosyl-4'", "5", "7-trihydroxyflavanone" ]
    • 3682-02-8
    • E87196
    • Flavanone, 8-beta-D-glucopyranosyl-4',5,7-trihydroxy-, (S)- (8CI); (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • Flavanone C-Hex
    • Apigenin 8-C-β-D-glucopyranoside
    • 8-C-Glucosylnaringenin
    • (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • (1S)-1,5-anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl]-D-glucitol
    • (S)-8-b-D-Glucopyranosyl-4',5,7-trihydroxyflavanone
    • CS-0024347
    • DTXSID001347247
    • FS-9840
    • Q27149573
    • HY-N3479
    • SCHEMBL7176077
    • (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
    • CHEBI:80529
    • AKOS040761889
    • (1S)-1,5-anhydro-1-((2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl)-D-glucitol
    • インチ: InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1
    • InChIKey: VPQWOQSQAVBHEV-VHLXACGYSA-N
    • ほほえんだ: C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

計算された属性

  • せいみつぶんしりょう: 434.12100
  • どういたいしつりょう: 434.12129689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 3
  • 複雑さ: 638
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 177Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 785.2±60.0 °C at 760 mmHg
  • フラッシュポイント: 278.5±26.4 °C
  • PSA: 177.14000
  • LogP: 0.02480
  • じょうきあつ: 0.0±2.9 mmHg at 25°C

Isohemiphloin セキュリティ情報

Isohemiphloin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN4296-5mg
Isohemiphloin
3682-02-8
5mg
¥ 4268 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I62040-5mg
(1S)-1,5-Anhydro-1-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo- 3,4-dihydro-2H-chromen-8-yl]-D-glucitol
3682-02-8 ,HPLC≥98%
5mg
¥1600.0 2023-09-07
TargetMol Chemicals
TN4296-1mg
Isohemiphloin
3682-02-8 98%
1mg
¥ 3150 2023-09-15
TargetMol Chemicals
TN4296-5 mg
Isohemiphloin
3682-02-8 98%
5mg
¥ 15,430 2023-07-11
A2B Chem LLC
AF82807-5mg
Isohemiphloin
3682-02-8
5mg
$244.00 2024-04-20
A2B Chem LLC
AF82807-50mg
Isohemiphloin
3682-02-8 ≥98%
50mg
$1094.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4296-1 mg
Isohemiphloin
3682-02-8
1mg
¥4035.00 2022-04-26
TargetMol Chemicals
TN4296-1 mg
Isohemiphloin
3682-02-8 98%
1mg
¥ 3,150 2023-07-11
A2B Chem LLC
AF82807-20mg
Isohemiphloin
3682-02-8 ≥98%
20mg
$510.00 2024-04-20
A2B Chem LLC
AF82807-100mg
Isohemiphloin
3682-02-8 ≥98%
100mg
$1677.00 2024-04-20

Isohemiphloin 関連文献

Isohemiphloinに関する追加情報

Isohemiphloin and CAS No. 3682-02-8: A Comprehensive Overview of Its Pharmacological Properties, Chemical Structure, and Biomedical Applications

Isohemiphloin, with the CAS No. 3682-02-8, is a naturally occurring flavonoid glycoside that has garnered significant attention in the biomedical research community due to its potential therapeutic applications. This compound, first isolated from the root extract of the medicinal plant Phloiospermum, exhibits a unique chemical structure characterized by a flavone backbone with multiple hydroxyl groups and glycosidic linkages. Recent studies have highlighted its anti-inflammatory, antioxidant, and cytotoxic properties, making it a promising candidate for drug development in various neurodegenerative and oncological disorders.

Isohemiphloin is structurally related to other flavonoid derivatives such as quercetin and kaempferol, but its unique glycosylation pattern contributes to its distinct pharmacological profile. The CAS No. 3682-02-8 compound is primarily composed of a flavone core substituted with multiple hydroxyl groups and a glucoside moiety at the C-3 position. This molecular configuration allows for enhanced solubility and bioavailability, which are critical factors in its therapeutic efficacy. The chemical structure of Isohemiphloin has been extensively studied using mass spectrometry and NMR spectroscopy, providing insights into its metabolic pathways and drug interactions.

Recent pharmacological research has demonstrated that Isohemiphloin exerts its biological effects through multiple molecular targets. One of the key mechanisms involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in the pathogenesis of chronic inflammatory diseases. Additionally, Isohemiphloin has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. These findings have been corroborated by in vitro studies and in vivo models, underscoring the therapeutic potential of Isohemiphloin in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Furthermore, Isohemiphloin has been investigated for its anti-cancer properties in recent years. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival. Additionally, Isohemiphloin has been found to suppress angiogenesis by targeting VEGF and angiopoietin-2, which are essential for tumor growth and metastasis. These findings have been supported by recent clinical trials and meta-analyses, highlighting the potential of Isohemiphloin as a novel therapeutic agent in oncology.

Despite its promising biomedical applications, the pharmacokinetics and toxicology of Isohemiphloin remain areas of active research. Studies have shown that Isohemiphloin is primarily metabolized in the liver through glucuronidation and sulfation pathways, resulting in the formation of inactive metabolites. The half-life of Isohemiphloin in vivo is relatively short, which necessitates the development of prodrugs or nanocarriers to enhance its bioavailability and targeted delivery. Additionally, toxicological studies have indicated that Isohemiphloin is generally well-tolerated at low concentrations, but higher doses may lead to liver toxicity and kidney damage, warranting further investigation into its safety profile.

In conclusion, Isohemiphloin, with its CAS No. 3682-02-8, represents a promising candidate for the development of novel therapeutics in biomedical research. Its unique chemical structure and diverse pharmacological activities make it a valuable compound for drug discovery and targeted therapy. Further clinical studies and preclinical trials are needed to fully elucidate its therapeutic potential and safety profile, paving the way for its potential application in the treatment of chronic diseases and oncological conditions.

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